(2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate is a complex organic compound featuring a thiadiazole ring, azo linkage, and quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to azo coupling with a diazonium salt derived from aniline or its derivatives.
Quaternization: The final step involves the quaternization of the amino group with trimethylamine in the presence of a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential antimicrobial and anticancer properties. The thiadiazole ring is known for its bioactivity, making this compound a candidate for drug development.
Medicine
The compound’s quaternary ammonium group imparts antimicrobial properties, making it useful in developing disinfectants and antiseptics. Additionally, its derivatives are explored for their potential in treating neurodegenerative diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its azo linkage, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate involves multiple pathways:
Antimicrobial Activity: The quaternary ammonium group disrupts microbial cell membranes, leading to cell lysis.
Anticancer Activity: The thiadiazole ring interacts with cellular proteins, inhibiting their function and inducing apoptosis in cancer cells.
Neuroprotective Activity: The compound may inhibit oxidative stress and inflammation pathways, providing neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate
- (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium chloride
Uniqueness
Compared to similar compounds, (2-(Ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium sulphate exhibits enhanced solubility in water due to the sulphate group. This property makes it more suitable for applications requiring aqueous solutions.
Properties
CAS No. |
85283-76-7 |
---|---|
Molecular Formula |
C44H58N12O4S3 |
Molecular Weight |
915.2 g/mol |
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate |
InChI |
InChI=1S/2C22H29N6S.H2O4S/c2*1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18;1-5(2,3)4/h2*7-13,16H,6,14-15H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
OOWAOAQRKOTNCL-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.